molecular formula C15H18N4O3S B2944371 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1170198-70-5

2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2944371
CAS RN: 1170198-70-5
M. Wt: 334.39
InChI Key: JZQQNUTWBZZZIT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial Applications

Synthesis and Biological Activity : Compounds bearing the 1,3,4-oxadiazole moiety, including structures similar to the queried chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate to potent activity against various strains of bacteria, underscoring their potential as leads in the development of new antimicrobial agents. The process involves sequential synthesis steps and structural elucidation through spectral data, highlighting their chemical versatility and biological relevance (Khalid et al., 2016).

Anticancer Applications

Mechanisms of Action and Potency : Research into oxadiazole derivatives, including those with structures analogous to the specific compound , has revealed their capacity to induce apoptosis in cancer cells. These compounds engage in inhibiting cancer cell growth through various mechanisms, including the inhibition of key enzymes and inducing apoptosis without affecting normal cells. This selectivity and potency make them promising candidates for anticancer therapy. Notable is their ability to engage in structure-activity relationships that inform the optimization of their anticancer properties (Zhang et al., 2005).

Enzyme Inhibition

Biochemical Interactions : The biochemical interactions of 1,3,4-oxadiazole derivatives, particularly in enzyme inhibition, have been extensively studied. These compounds show significant inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is pivotal in the study of neurodegenerative diseases. The synthesis of these derivatives involves complex chemical pathways, leading to the identification of compounds with potential therapeutic applications in treating diseases like Alzheimer's (Khalid et al., 2016).

Synthesis and Chemical Properties

Advanced Synthesis Techniques : The chemical synthesis of oxadiazole derivatives, including those similar to the queried compound, utilizes advanced techniques that result in structures with significant biological activities. The methodologies involve cyclization reactions and the use of modern spectroscopic techniques for structure elucidation. These synthetic pathways provide valuable insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Dolman et al., 2006).

properties

IUPAC Name

2-cyclopropyl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-23(21,13-2-1-7-16-10-13)19-8-5-12(6-9-19)15-18-17-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQQNUTWBZZZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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